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Compound of Interest

Compound Name: Bromantane

Cat. No.: B128648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on

Bromantane (N-(4-bromophenyl)adamantan-2-amine), a synthetic adamantane derivative

classified as an actoprotector. Developed in the 1980s, Bromantane exhibits a unique

pharmacological profile, combining psychostimulant and anxiolytic properties without the typical

side effects associated with classical stimulants, such as hyperstimulation or addiction

potential.[1][2] Its primary application in Russia is for the treatment of asthenic disorders

(neurasthenia).[3] This document synthesizes key findings on its mechanism of action,

experimental validation, and quantitative effects, intended for a scientific audience engaged in

neuropharmacology and drug development.

Chemical and Physical Properties
Bromantane is a crystalline powder belonging to the adamantane amine class. Its structure

confers high lipophilicity, allowing it to readily cross the blood-brain barrier and deposit in

adipose tissue.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b128648?utm_src=pdf-interest
https://www.benchchem.com/product/b128648?utm_src=pdf-body
https://www.benchchem.com/product/b128648?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12124651/
https://scholarworks.umass.edu/cgi/viewcontent.cgi?article%3D1317%26context%3Ddose_response
https://pubmed.ncbi.nlm.nih.gov/7795203/
https://www.benchchem.com/product/b128648?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Chemical Name
N-(4-bromophenyl)adamantan-

2-amine

Synonyms
Ladasten, Bromantan, ADK-

709
[3]

Molecular Formula C₁₆H₂₀BrN [3]

Molar Mass 306.24 g/mol [3]

CAS Number 87913-26-6

Appearance
White to off-white crystalline

powder

Solubility

Poorly soluble in water;

Soluble in ethanol, DMSO,

acetone

Pharmacology and Mechanism of Action
Bromantane's actoprotective and psychostimulant effects are primarily attributed to its unique,

indirect genomic mechanism of action on the central nervous system's dopaminergic pathways.

[1] Unlike typical stimulants that block dopamine reuptake or force its release, Bromantane
enhances the de novo synthesis of dopamine.[1][3]

The core mechanism involves the upregulation of key enzymes in the dopamine biosynthesis

pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD).[1] A

single administration in rats has been shown to increase TH expression by 2 to 2.5 times in the

hypothalamus within 1.5 to 2 hours.[3] This upregulation is believed to be mediated by the

activation of intracellular signaling cascades involving cAMP-dependent and phospholipid-

dependent protein kinases (PKA and PKC).[3] The resulting increase in dopamine synthesis

and release is observed in multiple brain regions, including the hypothalamus, striatum, and

nucleus accumbens.[3]

Additionally, Bromantane strengthens GABAergic neurotransmission, which contributes to its

anxiolytic effects. It has also been noted to reduce the expression of pro-inflammatory
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cytokines such as IL-6 and IL-17.
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Caption: Proposed signaling pathway for Bromantane's mechanism of action.

Pharmacokinetics
Bromantane is rapidly but incompletely absorbed following oral administration, with a

bioavailability of approximately 42%. Its lipophilic nature leads to wide distribution in tissues

and a slow elimination from the body.

Parameter Human Rat Reference

Bioavailability (Oral) 42% ~89% (Recovery)

Time to Max.

Concentration (Tmax)

2.75 hrs (female), 4

hrs (male)
- [3]

Elimination Half-Life

(T½)
11.21 hours 7 hours [3]

Metabolism

Primarily 6β-

hydroxylation of the

adamantane ring

-

Excretion

Urine (metabolites

detectable for up to 2

weeks)

-

Key Experimental Protocols and Findings
A foundational study by Iezhitsa et al. (2002) characterized the neurotoxicological and

behavioral profile of Bromantane in rats following a single administration.

Experimental Protocol: Irwin Test

Objective: To perform a multi-parameter assessment of the autonomic, neuromuscular,

sensorimotor, and behavioral state of rats after a single dose of Bromantane.

Subjects: Male and female rats.

Drug Administration: Single oral gavage of Bromantane at doses ranging from 30 mg/kg

to 9,600 mg/kg, or vehicle control.
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Observation: A systematic observational battery based on S. Irwin's protocol was used to

score dozens of parameters, including spontaneous motor activity, posture, reflexes

(pinna, corneal), muscle tone, pain sensitivity (tail pinch), and autonomic signs

(piloerection, pupil size, salivation, body temperature).

Data Analysis: Changes from baseline were scored and compared between dose groups

and the vehicle control.

Key Quantitative Findings:

Stimulation: Doses of 30-300 mg/kg increased spontaneous motor activity.

Suppression: Doses from 600 mg/kg to 9,600 mg/kg suppressed behavioral activity.

Pain Sensitivity: Doses of 300-600 mg/kg reduced the pain sensitivity threshold, while

doses above 600 mg/kg elevated it.

Autonomic Effects: Rectal temperature decreased by 0.5-1.0°C across most doses.

Mydriasis (pupil dilation) was observed at all studied doses.

A study by Mikhaylova et al. (2007) investigated the effects of Bromantane on dopamine

synthesis and hippocampal synaptic plasticity.[1]

Experimental Protocol: Analysis of TH Expression and Dopamine Levels

Objective: To quantify changes in tyrosine hydroxylase (TH) mRNA and protein levels, as

well as dopamine and L-DOPA content, in specific brain regions after Bromantane
administration.

Subjects: Male Wistar rats.

Drug Administration: A single oral dose of Bromantane (50 mg/kg).

Sample Collection: Brain tissue from the ventral tegmental area, nucleus accumbens,

hypothalamus, striatum, and hippocampus was collected at various time points post-

administration.
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Methodology (TH mRNA): Reverse Transcriptase Polymerase Chain Reaction (RT-PCR)

was used to quantify TH mRNA levels relative to a housekeeping gene.

Methodology (TH Protein): Western Blotting was used to measure TH protein levels. This

involves:

Protein Extraction: Homogenization of brain tissue in a lysis buffer.

SDS-PAGE: Separation of proteins by molecular weight on a polyacrylamide gel.

Transfer: Electro-transfer of proteins to a nitrocellulose or PVDF membrane.

Immunoblotting: Incubation with a primary antibody specific to Tyrosine Hydroxylase,

followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection: Chemiluminescent detection and quantification of the protein bands.

Key Findings: The study confirmed that Bromantane differentially regulates TH mRNA and

protein, leading to increased dopamine and L-DOPA content in various brain regions. It also

demonstrated that Bromantane facilitates the transformation of short-term potentiation into a

long-lasting form in hippocampal slices, an effect dependent on protein synthesis and D1/D5

dopamine receptors.[1]
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Caption: A generalized experimental workflow for preclinical evaluation of Bromantane.

A large-scale, multicenter study in Russia provided key clinical evidence for Bromantane's

efficacy in treating asthenia.

Experimental Protocol: Open-Label Multicenter Trial

Objective: To assess the efficacy and safety of Bromantane (Ladasten) in patients with

asthenic disorders associated with psychoautonomic syndrome.

Subjects: 728 patients diagnosed with asthenic disorders.

Study Design: Open-label, non-comparative, multicenter trial conducted across 28 clinical

centers.

Dosage and Administration: Patients received 50 mg or 100 mg of Bromantane daily for

28 days.

Assessment: Patient status was evaluated at baseline, and on days 3, 7, 14, and 28 of

therapy, with a follow-up one month after treatment cessation.

Primary Outcome Measures: Clinical Global Impression-Severity (CGI-S) and Clinical

Global Impression-Improvement (CGI-I) scales. Other psychometric scales were used to

assess anxiety, depression, sleep, and quality of life.

Key Quantitative Findings:

CGI-S Responders: 76.0% of patients showed a positive outcome on the CGI-Severity

scale.

CGI-I Responders: 90.8% of patients demonstrated "marked" or "moderate" improvement

on the CGI-Improvement scale.

Onset and Duration: The anti-asthenic effect was observed as early as day 3 and

persisted for one month after drug withdrawal, indicating a stable therapeutic effect.

Safety: Adverse effects were reported in only 3% of patients, with therapy discontinued in

just 0.8% of cases. No serious adverse events were recorded.
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Summary of Actoprotective Effects and Toxicology
The term "actoprotector" describes a synthetic adaptogen that enhances the body's stability

against physical stress without increasing oxygen consumption or heat production.

Bromantane's effects align with this definition by improving both physical and mental

performance under challenging conditions.
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Caption: Logical relationship of Bromantane's properties as an actoprotector.
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Parameter Species Route Value Reference

LD₅₀ Mouse - 8100 mg/kg

Behavioral

Suppression
Rat Oral ≥ 600 mg/kg

Chronic Dosing

(2-months)
Rat Oral 30-600 mg/kg

Adverse Effects

(Human)
Human Oral

3% incidence

(insomnia,

headache) at 50-

100 mg/day

Note on Chronic Dosing in Rats: A two-month study found that doses up to 600 mg/kg did not

lead to tolerance regarding the drug's positive effects on physical capacity and showed no

signs of drug dependence upon withdrawal.

Conclusion for Drug Development Professionals
Bromantane presents a compelling profile as an actoprotector with a novel mechanism of

action that differentiates it from classical stimulants. Its ability to upregulate the endogenous

synthesis of dopamine rather than acting on reuptake transporters suggests a lower potential

for addiction and withdrawal, a conclusion supported by preclinical and clinical data.[1] The

robust anti-asthenic effects demonstrated in a large patient cohort, combined with a favorable

safety profile, highlight its therapeutic potential.

For future research and development, key areas of interest include the precise identification of

Bromantane's direct molecular target(s) that initiate the genomic upregulation of TH and

AAAD. Furthermore, placebo-controlled, double-blind clinical trials conducted under

international regulatory standards would be necessary to validate the findings from the Russian

studies and explore its potential application in treating conditions such as chronic fatigue

syndrome, burnout, and anhedonia. Its unique combination of stimulant and anxiolytic

properties makes it a valuable lead compound for the development of a new class of

therapeutics for stress and performance-related disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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